2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide is a complex organic compound that belongs to the class of anthraquinone derivatives Anthraquinones are known for their diverse biological activities and are commonly found in various plants and microorganisms
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often include the use of solvents like dichloromethane or toluene and catalysts such as triethylamine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimizations for large-scale production. This may include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction produces hydroquinone derivatives .
Scientific Research Applications
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide involves its interaction with cellular components. The compound can intercalate into DNA, disrupting replication and transcription processes. It also generates reactive oxygen species (ROS), leading to oxidative damage in cells. These actions contribute to its antimicrobial and antitumor activities .
Comparison with Similar Compounds
Similar Compounds
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Similar in structure but with an acetamide group instead of pyridine-3-carboxamide.
2-chloro-N-(3-chloro-9,10-dioxo-9,10-dihydroanthracen-2-yl)acetamide: Contains an additional chloro group on the anthracene ring.
Uniqueness
2-chloro-N-(9,10-dioxo-9,10-dihydroanthracen-1-yl)pyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to intercalate into DNA and generate ROS sets it apart from other anthraquinone derivatives .
Properties
Molecular Formula |
C20H11ClN2O3 |
---|---|
Molecular Weight |
362.8 g/mol |
IUPAC Name |
2-chloro-N-(9,10-dioxoanthracen-1-yl)pyridine-3-carboxamide |
InChI |
InChI=1S/C20H11ClN2O3/c21-19-14(8-4-10-22-19)20(26)23-15-9-3-7-13-16(15)18(25)12-6-2-1-5-11(12)17(13)24/h1-10H,(H,23,26) |
InChI Key |
ZKYPFWVAHXGZGB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)NC(=O)C4=C(N=CC=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.